molecular formula C14H19ClN2O3S B5880805 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine

1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine

Cat. No. B5880805
M. Wt: 330.8 g/mol
InChI Key: LRXSOZZSABHKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine, also known as CBPP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. CBPP is a piperazine derivative and belongs to the class of sulfonyl-containing compounds.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, viruses, and fungi. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been found to have a low inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in drug metabolism in the liver.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and purify, and has been shown to have low toxicity towards normal human cells. However, 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine. One direction is to study its potential as a therapeutic agent for cancer, viral, and fungal infections. Another direction is to investigate its mechanism of action and its interactions with other compounds. Additionally, research can be conducted to improve the solubility and bioavailability of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine for use in therapeutic applications. Finally, further studies can be conducted to evaluate the safety and efficacy of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine in preclinical and clinical trials.

Synthesis Methods

1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine can be synthesized by reacting 4-chlorobenzoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antifungal properties. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antifungal activity against Candida albicans.

properties

IUPAC Name

(4-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXSOZZSABHKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone

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